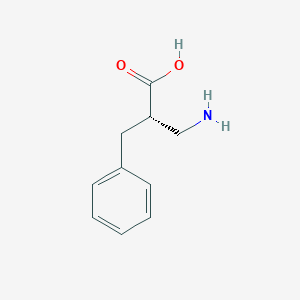

(S)-3-Amino-2-benzylpropanoic acid

Vue d'ensemble

Description

(S)-3-Amino-2-benzylpropanoic acid, also known as ABP, is a non-proteinogenic amino acid that has been extensively studied for its biochemical and pharmacological properties. ABP is a chiral molecule, with the (S)-enantiomer being the biologically active form. This amino acid has been found to have a wide range of applications in scientific research, including as a building block for peptide synthesis, as a ligand for receptor studies, and as a tool for probing protein-protein interactions.

Applications De Recherche Scientifique

Applications in Peptide Modification and Bioorthogonal Labeling

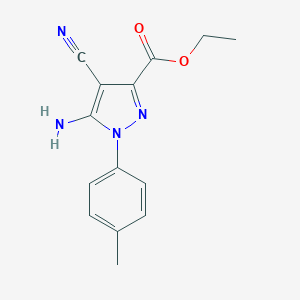

Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling A study by Ni et al. (2015) focused on synthesizing a novel amino acid derivative, 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, showing promise in peptide modification and live cell labeling. This compound exhibited enhanced water solubility and ease of synthesis. It demonstrated excellent stability in biological media, suggesting its potential use for cancer cell labeling. Its stability and biological activity, especially as a phenylalanine or tyrosine analogue in peptide modification, open up broad prospects in bioorthogonal labeling and peptide synthesis (Ni et al., 2015).

Microbial Biosynthesis

Co-culture Engineering for Microbial Biosynthesis of 3-amino-benzoic acid in Escherichia coli Zhang and Stephanopoulos (2016) developed a microbial biosynthetic system for de novo production of 3-amino-benzoic acid (3AB) from glucose, using Escherichia coli. They engineered an E. coli-E. coli co-culture system, modularizing the biosynthetic pathway between an upstream strain and a downstream strain, which resulted in a 15-fold increase in 3AB production compared to the mono-culture approach. This study demonstrates the potential of co-culture engineering in metabolic engineering, particularly for the synthesis of important compounds like 3AB (Zhang & Stephanopoulos, 2016).

Optical Resolution and Synthesis of Optically Active Compounds

Preparation of Optically Active Threo-2-amino-3-hydroxy-3-phenylpropanoic Acid via Optical Resolution Shiraiwa et al. (2003) described the process of obtaining optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolution. They used specific resolving agents and preferential crystallization, achieving high optical purities. This work highlights the importance of optical resolution in the synthesis of optically active compounds, providing a basis for further applications in pharmaceuticals and research (Shiraiwa et al., 2003).

Propriétés

IUPAC Name |

(2S)-2-(aminomethyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVEBBGKNAHKE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460116 | |

| Record name | (S)-3-Amino-2-benzylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-2-benzylpropanoic acid | |

CAS RN |

131683-27-7 | |

| Record name | (S)-3-Amino-2-benzylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)

![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)

![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)